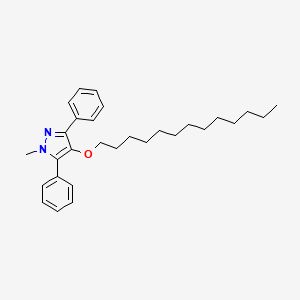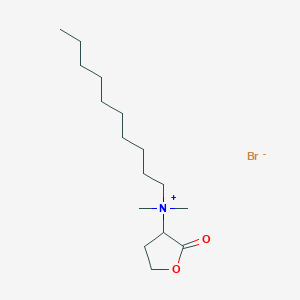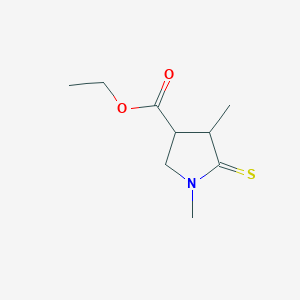![molecular formula C13H18ClNO2 B14594995 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate CAS No. 60810-13-1](/img/structure/B14594995.png)
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate is an organic compound with the molecular formula C12H16ClNO2. This compound is characterized by the presence of an ethyl group, a 3-methylphenyl group, and a chloroacetate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate typically involves the reaction of 2-[Ethyl(3-methylphenyl)amino]ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond in the chloroacetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, or ethers.
Hydrolysis: Products include carboxylic acids and alcohols.
Oxidation: Products include carboxylic acids.
Aplicaciones Científicas De Investigación
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate involves its interaction with nucleophiles and electrophiles. The chloroacetate group acts as an electrophile, making it susceptible to nucleophilic attack. The ethyl and 3-methylphenyl groups can undergo various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate can be compared with similar compounds such as:
2-[Ethyl(3-methylphenyl)amino]ethanol: This compound lacks the chloroacetate group and is less reactive in nucleophilic substitution reactions.
2-[Ethyl(3-methylphenyl)amino]ethyl acetate: This compound has an acetate group instead of a chloroacetate group, making it less reactive towards nucleophiles.
2-[Ethyl(3-methylphenyl)amino]ethyl bromide: This compound has a bromide group instead of a chloroacetate group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.
Propiedades
Número CAS |
60810-13-1 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
2-(N-ethyl-3-methylanilino)ethyl 2-chloroacetate |
InChI |
InChI=1S/C13H18ClNO2/c1-3-15(7-8-17-13(16)10-14)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 |
Clave InChI |
FKMZLAOLCKXIHV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)CCl)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


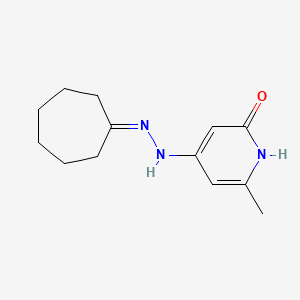
![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
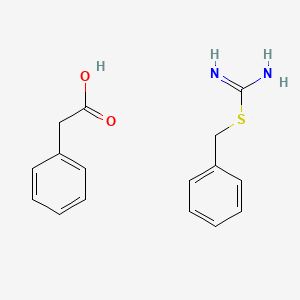
![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
